1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride
Description
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride is a heterocyclic compound featuring a 1,2,3-triazole core substituted with an azetidine ring (a strained four-membered nitrogen-containing heterocycle) at the N1 position and an acetyl group at the C4 position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and biochemical applications . The compound has a molecular formula of C₇H₁₀N₄O·HCl and a molecular weight of 202.64 g/mol (base: 166.18 g/mol + HCl) . Its structure is confirmed via spectral data and single-crystal X-ray diffraction in related analogs .
Properties
IUPAC Name |
1-[1-(azetidin-3-yl)triazol-4-yl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O.ClH/c1-5(12)7-4-11(10-9-7)6-2-8-3-6;/h4,6,8H,2-3H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZLZNDFFJWZART-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(N=N1)C2CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride (CAS Number: 1798032-54-8) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This compound features a unique structural motif that combines azetidine and triazole functionalities, which may contribute to its pharmacological properties.
The chemical formula for this compound is , with a molecular weight of 241.12 g/mol. Its IUPAC name is 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethanol dihydrochloride. The compound appears as a powder and is typically stored at 4 °C for stability .
| Property | Value |
|---|---|
| Chemical Formula | C₇H₁₂Cl₂N₄O |
| Molecular Weight | 241.12 g/mol |
| CAS Number | 1798032-54-8 |
| IUPAC Name | 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethanol dihydrochloride |
| Appearance | Powder |
| Storage Temperature | 4 °C |
Biological Activity
Research into the biological activity of this compound has highlighted several key areas:
Anticancer Potential
Preliminary studies suggest that compounds with triazole moieties often exhibit anticancer properties. For instance, triazole derivatives have been reported to inhibit various kinases involved in cancer progression. The specific activity of this compound against cancer cell lines remains to be fully characterized; however, similar compounds have shown promising results in preclinical trials .
The proposed mechanism of action for this class of compounds typically involves the inhibition of key enzymes or receptors that are crucial for tumor growth and survival. For example, some studies indicate that triazole derivatives can act as inhibitors of the mTOR signaling pathway, which is often dysregulated in cancer . The exact interaction and binding affinity of this specific compound with target proteins require further investigation.
Antimicrobial Activity
In addition to anticancer effects, triazole compounds have also been studied for their antimicrobial properties. The presence of azetidine and triazole rings may enhance the compound's ability to disrupt microbial cell walls or interfere with metabolic pathways essential for bacterial survival .
Case Studies
A few case studies have demonstrated the biological efficacy of related compounds:
- Triazole Derivatives in Cancer Treatment : A study published in Cancer Research explored a series of triazole derivatives that showed significant antiproliferative effects on various cancer cell lines. The results indicated that modifications to the azetidine structure could enhance selectivity and potency against specific tumor types .
- Antimicrobial Efficacy : Research highlighted in Journal of Medicinal Chemistry found that certain triazole-containing compounds exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests a potential utility for derivatives like this compound in treating infections .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Key Observations:
- Azetidine vs.
- Electron-Withdrawing vs. Electron-Donating Groups: Nitro (NO₂) and chloro (Cl) substituents enhance electrophilicity, favoring interactions with biological targets (e.g., enzyme inhibition) . Methoxy (OMe) groups improve solubility and metabolic stability .
- Salt Forms : Hydrochloride salts (target compound) and dihydrochloride derivatives (e.g., 1-[1-(azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-ol dihydrochloride) exhibit superior aqueous solubility compared to neutral analogs .
Physicochemical Properties
- Solubility : Hydrochloride salts (e.g., target compound) exhibit higher solubility in polar solvents than neutral analogs like 1-{1-[(2,4-dichlorophenyl)methyl]-1H-1,2,3-triazol-4-yl}ethan-1-one .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[1-(Azetidin-3-yl)-1H-1,2,3-triazol-4-yl]ethan-1-one hydrochloride, and how can purity be maximized?
- Methodological Answer : The compound's synthesis typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by azetidine functionalization. Key steps include:
- Reagent Selection : Use azetidine-3-amine derivatives and propargyl ketones as precursors.
- Reaction Optimization : Adjust solvent polarity (e.g., DMF or THF) and temperature (60–80°C) to improve yield.
- Purification : Employ column chromatography with silica gel and eluents like ethyl acetate/hexane (1:3 ratio) .
- Purity Validation : Confirm via HPLC (C18 column, acetonitrile/water gradient) and elemental analysis (>98% purity).
Q. How should researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use multimodal spectroscopic and crystallographic techniques:
- XRD : Resolve the azetidine-triazole conformation (e.g., torsion angles between rings) to confirm regiochemistry .
- NMR : Assign peaks using , , and 2D-COSY to verify substituent positions (e.g., azetidine C3 vs. C2 linkage) .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to map electrostatic potential surfaces and predict reactivity .
Q. What are the stability considerations for long-term storage of this hydrochloride salt?
- Methodological Answer :
- Storage Conditions : Keep in sealed glass containers under inert gas (N) at −20°C to prevent hydrolysis of the azetidine ring .
- Degradation Monitoring : Perform periodic FT-IR analysis (e.g., track carbonyl peak shifts at ~1700 cm) and TGA to assess hygroscopicity .
Advanced Research Questions
Q. How can reaction mechanisms involving the triazole-azetidine scaffold be elucidated under varying pH conditions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor protonation states of the triazole nitrogen atoms (pH 2–12 range) .
- Isotopic Labeling : Introduce at the triazole N2 position to track nucleophilic attack pathways in SNAr reactions .
- Contradiction Resolution : If unexpected byproducts arise (e.g., ring-opening of azetidine), use LC-MS/MS to identify intermediates and revise mechanistic models .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking Refinement : Re-evaluate molecular docking (AutoDock Vina) with explicit solvation models to account for hydration effects on ligand-receptor binding .
- SAR Analysis : Synthesize analogs (e.g., replacing azetidine with pyrrolidine) and compare IC values in enzyme assays to validate pharmacophore hypotheses .
- Data Reconciliation : Cross-reference crystallographic data (e.g., Protein Data Bank entries) to adjust force field parameters in simulations .
Q. How can researchers design in vivo studies to assess the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADME Profiling :
- Absorption : Use Caco-2 cell monolayers to measure permeability (P >1×10 cm/s indicates oral bioavailability).
- Metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via UPLC-QTOF-MS .
- In Vivo Testing : Administer intravenously (1–5 mg/kg) to rodents, collect plasma samples, and quantify via LC-MS/MS (LOQ: 0.1 ng/mL) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
